molecular formula C9H6Br2N2 B13679009 5,8-Dibromoquinolin-2-amine

5,8-Dibromoquinolin-2-amine

Cat. No.: B13679009
M. Wt: 301.96 g/mol
InChI Key: ZIOZQVPNPSPIRE-UHFFFAOYSA-N
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Description

5,8-Dibromoquinolin-2-amine is a derivative of quinoline, a nitrogen-containing heterocyclic compound. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science. The presence of bromine atoms at positions 5 and 8 on the quinoline ring enhances the compound’s reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Dibromoquinolin-2-amine typically involves the bromination of quinoline derivatives. One common method is the bromination of 8-hydroxyquinoline using molecular bromine in the presence of solvents like ethanol. The reaction conditions often require controlled temperatures and specific stoichiometric ratios to achieve the desired substitution pattern .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

5,8-Dibromoquinolin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different quinoline derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can have enhanced biological or chemical properties.

Scientific Research Applications

5,8-Dibromoquinolin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 5,8-Dibromoquinolin-2-amine involves its interaction with specific molecular targets. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . The presence of bromine atoms may enhance the compound’s binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,8-Dibromoquinolin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of bromine atoms at positions 5 and 8 enhances its reactivity and potential for various applications in scientific research and industry.

Properties

Molecular Formula

C9H6Br2N2

Molecular Weight

301.96 g/mol

IUPAC Name

5,8-dibromoquinolin-2-amine

InChI

InChI=1S/C9H6Br2N2/c10-6-2-3-7(11)9-5(6)1-4-8(12)13-9/h1-4H,(H2,12,13)

InChI Key

ZIOZQVPNPSPIRE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C(C=CC(=C21)Br)Br)N

Origin of Product

United States

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